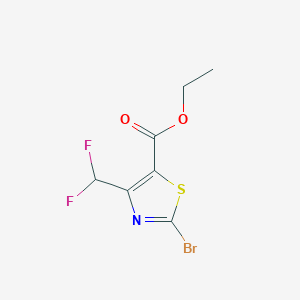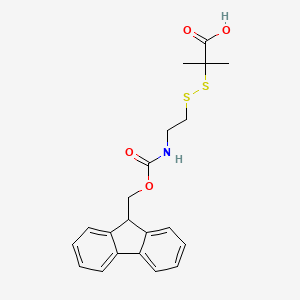![molecular formula C13H16N2O3 B2636144 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide CAS No. 955259-82-2](/img/structure/B2636144.png)
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is a compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a phenyl group attached to the ring.
Mechanism of Action
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
This compound acts as a potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .
Biochemical Pathways
By inhibiting FXa, this compound disrupts both the intrinsic and extrinsic pathways of the coagulation cascade . This inhibition prevents the generation of thrombin and the formation of blood clots .
Pharmacokinetics
The interaction of this compound with the neutral ligand chlorothiophene in the S1 subsite allows for good oral bioavailability . This property, combined with its high potency, makes it an effective oral anticoagulant .
Result of Action
The result of this compound’s action is the prevention of thrombus formation . By inhibiting FXa, the compound prevents the generation of thrombin, thereby inhibiting the formation of fibrin clots .
Action Environment
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It interacts with FXa, inhibiting its activity and thus playing a significant role in biochemical reactions related to blood coagulation .
Cellular Effects
The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can have profound effects on cellular processes. By inhibiting FXa, it can decrease the generation of thrombin, a key enzyme in blood clotting . This can influence cell signaling pathways related to coagulation and have an impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with FXa . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin . This can lead to changes in gene expression related to the coagulation pathway .
Metabolic Pathways
This compound is involved in the coagulation pathway, specifically in the process of converting prothrombin to thrombin . It interacts with the enzyme FXa, a key player in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide typically involves the reaction of an appropriate amine with an oxazolidinone derivative. One common method involves the use of 2-oxo-3-phenyl-1,3-oxazolidin-5-ylmethyl chloride, which reacts with propanamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and antithrombotic agents.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can be compared with other oxazolidinone derivatives, such as:
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved potency and reduced side effects.
Rivaroxaban: An oxazolidinone derivative used as an anticoagulant for the prevention and treatment of thromboembolic diseases.
These compounds share the oxazolidinone core structure but differ in their specific substituents and therapeutic applications, highlighting the versatility and importance of this class of compounds in medicinal chemistry.
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDXESKIRGLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
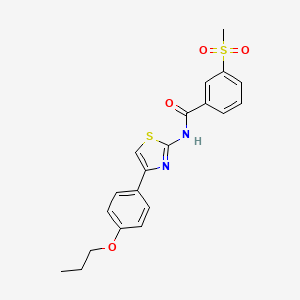
![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)
![7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2636064.png)
![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/new.no-structure.jpg)
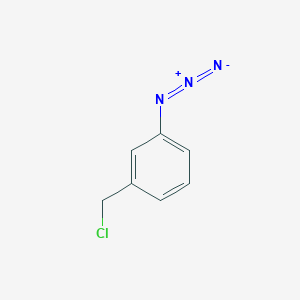
![4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B2636068.png)

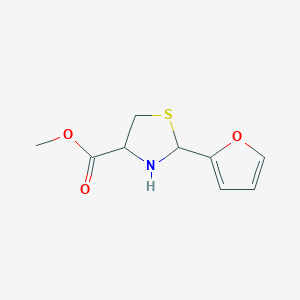
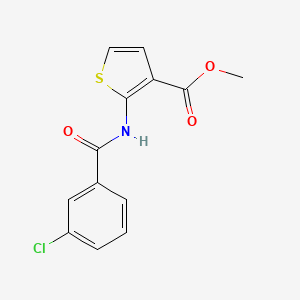
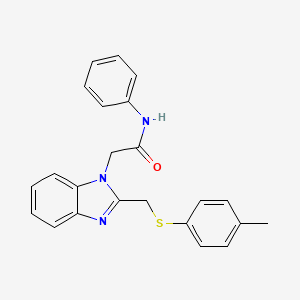
![4-[(Prop-2-enoylamino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2636078.png)
![3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2636080.png)
